Molecular Weight & Drug-Likeness Filter Advantage vs. Phenylpyrazoleanilide Immunomodulator Y-320
For teams conducting fragment-based or lead-optimization campaigns, CAS 98476-01-8 (MW 260.68) satisfies the ‘Rule of Three’ criteria for fragment hits (MW <300) with 0 violations, whereas the downstream immunomodulator Y-320 (CAS 288250-47-5; MW 505.01) carries significant molecular obesity that reduces ligand efficiency and complicates ADME optimization. This 245-Dalton difference directly impacts permeability and solubility parameter space, making the target compound a superior starting point for systematic scaffold morphing .
| Evidence Dimension | Molecular Weight (Rule-of-Three / Rule-of-Five Compliance) |
|---|---|
| Target Compound Data | MW = 260.68 g/mol; Rotatable bonds = 2; HBA = 4; HBD = 1 |
| Comparator Or Baseline | Y-320 (CAS 288250-47-5); MW = 505.01 g/mol; Rotatable bonds = 5; HBA = 7; HBD = 1 |
| Quantified Difference | ΔMW = −244.33 g/mol (48.4% smaller); Rotatable bond count reduced by 3 |
| Conditions | Calculated from molecular formula and SMILES (C12H9ClN4O vs C27H29ClN6O2) |
Why This Matters
For fragment-based screening and lead optimization, the 48% lower molecular weight of CAS 98476-01-8 provides greater ligand efficiency (lower MW per heavy atom) and improved permeability starting point, which directly influences hit-to-lead progression decisions and procurement strategy.
